2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions .
Industrial Production Methods
. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide has several scientific research applications:
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone
Uniqueness
2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a methoxyphenyl group and a dimethylpropanamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
59843-53-7 |
---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenyl)-4-methylpyrazol-1-yl]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C16H21N3O2/c1-11-10-19(12(2)16(20)18(3)4)17-15(11)13-8-6-7-9-14(13)21-5/h6-10,12H,1-5H3 |
InChI Key |
USZBHWFIVLEKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2=CC=CC=C2OC)C(C)C(=O)N(C)C |
Origin of Product |
United States |
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